molecular formula C9H6BrN7O B5400117 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone)

5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone)

Cat. No. B5400117
M. Wt: 308.09 g/mol
InChI Key: ODWKLYLGVYZEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has unique biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for detecting metal ions. Furthermore, this compound has been found to be non-toxic to normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) in lab experiments is its unique biochemical and physiological effects. This compound has been found to be non-toxic to normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis method, which requires specific reagents and conditions.

Future Directions

There are several future directions for the research and development of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). One potential direction is to explore the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another potential direction is to investigate the use of this compound as an antibacterial and antifungal agent. Furthermore, the anticancer properties of this compound could be further investigated for potential use in cancer therapy. Finally, the synthesis method of this compound could be optimized to improve yield and reduce cost.
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a compound with unique biochemical and physiological effects that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields, and its mechanism of action has been partially elucidated. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) involves a multistep process. The first step involves the reaction of 5-bromo-1H-indole-2,3-dione with hydrazine hydrate to form 5-bromo-1H-indole-2,3-dione hydrazone. The second step involves the reaction of 5-bromo-1H-indole-2,3-dione hydrazone with sodium azide to form 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). This synthesis method has been optimized to achieve high yields of the final product.

Scientific Research Applications

5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has also been studied for its potential as an antibacterial and antifungal agent. Furthermore, this compound has been investigated for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

5-bromo-3-(2H-tetrazol-5-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN7O/c10-4-1-2-6-5(3-4)7(8(18)11-6)12-13-9-14-16-17-15-9/h1-3,11,18H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKLYLGVYZEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180241
Record name 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351329-66-3
Record name 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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